molecular formula C14H11NO5 B14288255 5-Nitro-2-(phenoxymethyl)benzoic acid CAS No. 129229-78-3

5-Nitro-2-(phenoxymethyl)benzoic acid

Cat. No.: B14288255
CAS No.: 129229-78-3
M. Wt: 273.24 g/mol
InChI Key: MPKXUQQFQFDHRB-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenoxymethyl)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a phenoxymethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(phenoxymethyl)benzoic acid typically involves the nitration of 2-(phenoxymethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(phenoxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-(phenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxymethyl group may also contribute to the compound’s overall activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro and phenoxymethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

129229-78-3

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

5-nitro-2-(phenoxymethyl)benzoic acid

InChI

InChI=1S/C14H11NO5/c16-14(17)13-8-11(15(18)19)7-6-10(13)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

MPKXUQQFQFDHRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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